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Compound of Interest

Compound Name: CCT 137690

Cat. No.: B1683879

An in-depth analysis of the potent pan-Aurora kinase inhibitor, CCT137690, exploring its
mechanism of action, preclinical efficacy, and future therapeutic prospects in oncology.

CCT137690 is a highly selective and orally bioavailable small molecule inhibitor targeting the
Aurora kinase family (Aurora A, B, and C) and FMS-like tyrosine kinase 3 (FLT3).[1][2] This
dual inhibitory activity positions CCT137690 as a promising therapeutic candidate for a range
of malignancies, particularly those driven by Aurora kinase overexpression or FLT3 mutations.
This technical guide provides a comprehensive overview of the preclinical data on CCT137690,
including its inhibitory activity, cellular effects, and in vivo efficacy, intended for researchers and
drug development professionals.

Mechanism of Action

CCT137690 exerts its anti-cancer effects primarily through the inhibition of Aurora kinases,
which are key regulators of mitosis. By binding to the ATP-binding pocket of these kinases,
CCT137690 disrupts critical mitotic events, leading to cell cycle arrest and apoptosis.[3]
Additionally, its potent inhibition of mutant FLT3, particularly the internal tandem duplication
(ITD) mutation, makes it a targeted agent for acute myeloid leukemia (AML).[1][4]

The downstream effects of CCT137690 inhibition include:

e Inhibition of Histone H3 Phosphorylation: A direct substrate of Aurora B, the inhibition of
histone H3 phosphorylation is a key biomarker of CCT137690 activity.[2][5]
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e Downregulation of MYCN: In neuroblastoma, CCT137690 has been shown to decrease the
protein expression of the MYCN oncogene, a critical driver of this pediatric cancer.[5]

 Induction of Apoptosis: Prolonged exposure to CCT137690 leads to the cleavage of PARP
and the induction of apoptosis in various cancer cell lines.[5][6]

« Induction of Polyploidy: Inhibition of Aurora B kinase by CCT137690 disrupts cytokinesis,
resulting in the formation of polyploid cells.[5][6]

The following diagram illustrates the primary signaling pathways targeted by CCT137690.

CCT137690 Mechanism of Action

Inhibits Inhibits Inhibits
Aurora Kinase Inhibition FLT3 Inhibition
Y
@4— Aurora B #@7
Phosphorylates Stabilizes Regulates Phosphorylates Regulates IActivates Activates
Y Y Y Y Y
(p-TACCS) (MYCN Stability)d— (Mitotic Spindle Formation) (p-Histone Hs) ——| Cytokinesis p-STATS p-MAPK
Disruption leads to Failure leads to
\ \ \
Apoptosis Polyploidy Cell Proliferation

nhibition induces

\

Apoptosis

Click to download full resolution via product page

© 2025 BenchChem. All rights reserved. 2/8 Tech Support


https://www.sigmaaldrich.cn/CN/zh/technical-documents/protocol/cell-culture-and-cell-culture-analysis/cell-counting-and-health-analysis/cell-proliferation-kit-i-mtt
https://www.sigmaaldrich.cn/CN/zh/technical-documents/protocol/cell-culture-and-cell-culture-analysis/cell-counting-and-health-analysis/cell-proliferation-kit-i-mtt
https://pmc.ncbi.nlm.nih.gov/articles/PMC4160413/
https://www.sigmaaldrich.cn/CN/zh/technical-documents/protocol/cell-culture-and-cell-culture-analysis/cell-counting-and-health-analysis/cell-proliferation-kit-i-mtt
https://pmc.ncbi.nlm.nih.gov/articles/PMC4160413/
https://www.benchchem.com/product/b1683879?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1683879?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Caption: CCT137690 signaling pathways.

Quantitative Analysis of In Vitro Activity

CCT137690 has demonstrated potent inhibitory activity against Aurora kinases and FLT3 in
biochemical assays, as well as significant anti-proliferative effects across a broad range of
cancer cell lines.

Table 1: Biochemical Inhibi ity of CCT13768C

Target IC50 (nM)
Aurora A 15

Aurora B 25

Aurora C 19

FLT3 <50

Data sourced from multiple preclinical studies.[3]

Table 2: Anti-proliferative Activity (GI50) of CCT137690 in
Cancer Cell Lines
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Cancer Type Cell Line GI50 (pM)
Neuroblastoma KELLY 0.33
IMR32 0.38

SH-SY5Y 0.92

SK-N-SH 4.93

SHEP 9.21

Colorectal Cancer SW620 0.3
Ovarian Cancer A2780 0.14
Oral Cancer ORL-48 0.81
ORL-115 0.84

Acute Myeloid Leukemia MV-4-11 <0.05
MOLM-13 <0.05

Breast Cancer MCF-7 4.5
MDA-MB-231 7.27

GI50 values represent the concentration required to inhibit cell growth by 50%. Data compiled
from various preclinical publications.[1][5][7]

Preclinical In Vivo Efficacy

The therapeutic potential of CCT137690 has been evaluated in several preclinical animal
models, demonstrating significant anti-tumor activity.

Table 3: Summary of In Vivo Studies
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Cancer Model Animal Model Dosing Regimen Outcome
- ) 100 mg/kg, oral o
MY CN-Amplified TH-MYCN Transgenic ] ) Significant tumor
) gavage, twice daily for o
Neuroblastoma Mice growth inhibition
10 days
Colorectal Cancer Nude mice with Decreased tumor
75 mg/kg
Xenograft SW620 xenografts growth
FLT3-ITD+ AML Athymic mice with o ] Potent inhibition of
Oral administration
Xenograft MOLM-13 xenografts tumor growth

Data from preclinical in vivo studies.[1][8]

Experimental Protocols

This section provides an overview of the key experimental methodologies used to evaluate the
therapeutic potential of CCT137690.

Aurora Kinase Inhibition Assay

This protocol outlines a method for determining the in vitro inhibitory activity of CCT137690

against Aurora kinases.
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Aurora Kinase Inhibition Assay Workflow

E’repare 384-well platea
;
Gdd serial dilutions of CCT13769(D
;
Gdd master mix (buffer, ATP, substrateD
;
Gdd Aurora kinase enzyma
;
chbate at room temperatura
;

Gead plate (e.g., scintillation counter)j

Gnalyze data to determine IC50

l

MTT Cell Viability Assay Workflow

Geed cells in 96-well platesj
l
Gdd serial dilutions of CCTlS?GQ(D
l
Encubate for 72 houra
l
Gdd MTT reagent to each WeD
l
Gncubate for 4 houra
l
Add solubilization solution (e.qg., DMSOD
l
Gead absorbance at 570 nnD
l

Calculate GI50 values]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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© 2025 BenchChem. All rights reserved.

8/8

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1683879?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

